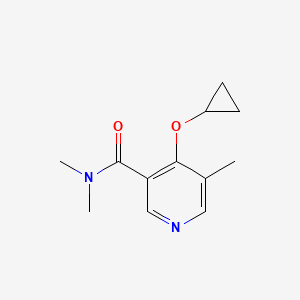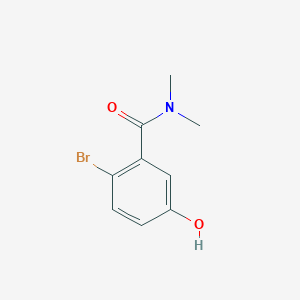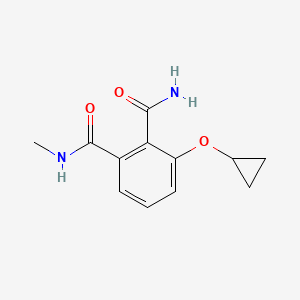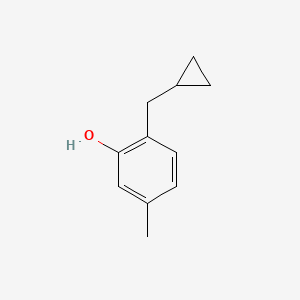
4-Cyclopropoxy-3-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropyl alcohol in the presence of a base to form 4-cyclopropoxypyridine. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-3-(methylsulfanyl)pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-Cyclopropoxy-3-(methylsulfanyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine
- 4-Cyclopropoxy-3-(ethylsulfanyl)pyridine
Uniqueness
4-Cyclopropoxy-3-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both cyclopropoxy and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NOS/c1-12-9-6-10-5-4-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3 |
InChIキー |
HSXSKVZISVYYNA-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CN=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)











